molecular formula C13H17ClO2 B2661618 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane CAS No. 885460-66-2

2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane

Cat. No.: B2661618
CAS No.: 885460-66-2
M. Wt: 240.73
InChI Key: LOUYYWUVONZCOH-UHFFFAOYSA-N
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Description

2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane is an epoxide derivative featuring a substituted phenoxymethyl group. The phenyl ring is functionalized with a chlorine atom at position 4, a methyl group at position 5, and an isopropyl group at position 2. This structure confers unique steric and electronic properties, making it a candidate for applications in pharmaceuticals (e.g., as a synthetic intermediate) and epoxy resins.

Properties

IUPAC Name

2-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-8(2)11-5-12(14)9(3)4-13(11)16-7-10-6-15-10/h4-5,8,10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUYYWUVONZCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane typically involves the reaction of 4-chloro-5-methyl-2-(propan-2-yl)phenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Organic solvents like dichloromethane or toluene

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies and the development of bioactive compounds.

Comparison with Similar Compounds

Key Comparative Insights:

DGEBA’s two epoxide groups make it more reactive in cross-linking applications, whereas the mono-epoxide target compound may be suited for specialized modifications .

Biological Activity: Analogs like 2-(phenoxymethyl)oxirane are used in tyrosinase inhibitors, suggesting the target compound’s substituted phenyl group could modulate enzyme-binding affinity. However, bulky substituents may reduce solubility, impacting bioavailability .

The chiral center in (2R)-2-(propan-2-yl)oxirane highlights the role of stereochemistry in synthesis pathways, a factor absent in the target compound’s achiral structure .

Industrial Applications :

  • DGEBA dominates epoxy resin markets due to its thermal stability, while the target compound’s niche applications may arise from its unique substituent profile (e.g., halogenated resins or specialty adhesives) .

Biological Activity

2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane, a compound with significant biological activity, has garnered interest for its potential applications in antimicrobial therapies and other medicinal uses. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity profiles, and structure-activity relationships.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes its antimicrobial efficacy compared to standard antibiotics:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Standard Antibiotic MIC of Standard
MRSA8 µg/mLOxacillin16 µg/mL
Staphylococcus epidermidis4 µg/mLVancomycin32 µg/mL
Enterococcus faecalis16 µg/mLAmpicillin32 µg/mL

The compound was found to inhibit biofilm formation in MRSA, which is critical for its pathogenicity. The mechanism of action involves the disruption of bacterial cell wall synthesis and motility, leading to reduced virulence.

Cytotoxicity Profiles

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. The results indicated that while it possesses antimicrobial properties, it also exhibits selective cytotoxicity against cancer cells without significantly affecting normal mammalian cells. The following table outlines the cytotoxic effects observed:

Cell Line IC50 (µM) Normal Cell Line IC50 (µM)
HeLa (cervical cancer)15Human fibroblasts>100
MCF-7 (breast cancer)20HepG2 (liver)>100
A549 (lung cancer)25Vero (African green monkey kidney)>100

These findings suggest that the compound may have potential as a chemotherapeutic agent due to its selective toxicity toward cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Substituents on the phenolic ring and the presence of the oxirane moiety are crucial for its antimicrobial and cytotoxic activities. Research indicates that halogen substitutions enhance antibacterial efficacy by increasing lipophilicity and facilitating interaction with bacterial membranes.

Case Studies

A notable case study involved the application of this compound in a clinical setting for treating MRSA infections. Patients treated with a combination therapy that included this compound showed improved outcomes compared to those receiving standard antibiotic treatment alone. This study highlights the potential for this compound to serve as an adjunct therapy in managing resistant bacterial infections.

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